

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(2-Hydroxypropyl)ethylenediamine
Cat. No.:	B089395

[Get Quote](#)

This technical guide provides a comprehensive overview of the fundamental characteristics of **N-(2-Hydroxypropyl)ethylenediamine**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on structured data presentation and detailed experimental methodologies.

Core Chemical and Physical Properties

N-(2-Hydroxypropyl)ethylenediamine, a derivative of ethylenediamine, is a versatile organic compound characterized by the presence of both amine and hydroxyl functional groups. This unique structure imparts specific chemical and physical properties that are summarized in the table below.

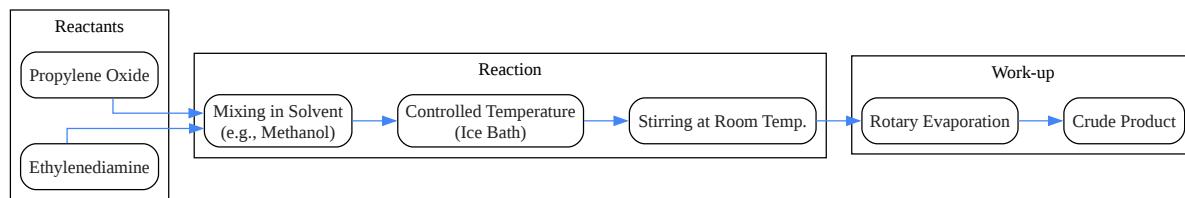
Property	Value
CAS Number	123-84-2
Molecular Formula	C5H14N2O
Molecular Weight	118.18 g/mol
Appearance	Colorless to pale yellow, clear, hygroscopic liquid [1]
Melting Point	-50 °C [2] [3] [4]
Boiling Point	112 °C at 10 mmHg [2] [3] [5]
Density	0.99 g/cm³ [2] [3]
Refractive Index	1.4758 (at 20 °C, 589.3 nm) [2] [3]
Solubility	Soluble in water and many organic solvents [1]
pKa	14.83 ± 0.20 (Predicted) [2]

Synthesis and Purification

The primary method for the synthesis of **N-(2-Hydroxypropyl)ethylenediamine** is the nucleophilic ring-opening of propylene oxide with ethylenediamine. To favor the formation of the mono-substituted product, a molar excess of ethylenediamine is typically used.

Synthesis Protocol: General Method

This protocol outlines a generalized procedure for the synthesis of **N-(2-Hydroxypropyl)ethylenediamine**. Optimization of reactant ratios, temperature, and reaction time may be necessary to maximize the yield of the desired mono-substituted product.


Materials:

- Ethylenediamine
- Propylene oxide
- Methanol (or another suitable solvent)

- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethylenediamine in methanol. A significant molar excess of ethylenediamine to propylene oxide (e.g., 10:1) should be used to increase the statistical probability of mono-substitution.
- Cool the flask in an ice bath to control the exothermic reaction.
- Slowly add propylene oxide dropwise from the addition funnel to the stirred ethylenediamine solution. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
- Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator. The crude product will be a mixture of mono-, di-, tri-, and tetra-substituted products.

[Click to download full resolution via product page](#)

Synthesis workflow for **N-(2-Hydroxypropyl)ethylenediamine**.

Purification Protocol: Vacuum Distillation

Purification of the crude product is essential to isolate **N-(2-Hydroxypropyl)ethylenediamine** from unreacted starting materials and polysubstituted byproducts. Vacuum distillation is an effective method for this purpose.

Materials:

- Crude **N-(2-Hydroxypropyl)ethylenediamine**
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Vacuum pump
- Heating mantle with stirring
- Cold trap

Procedure:

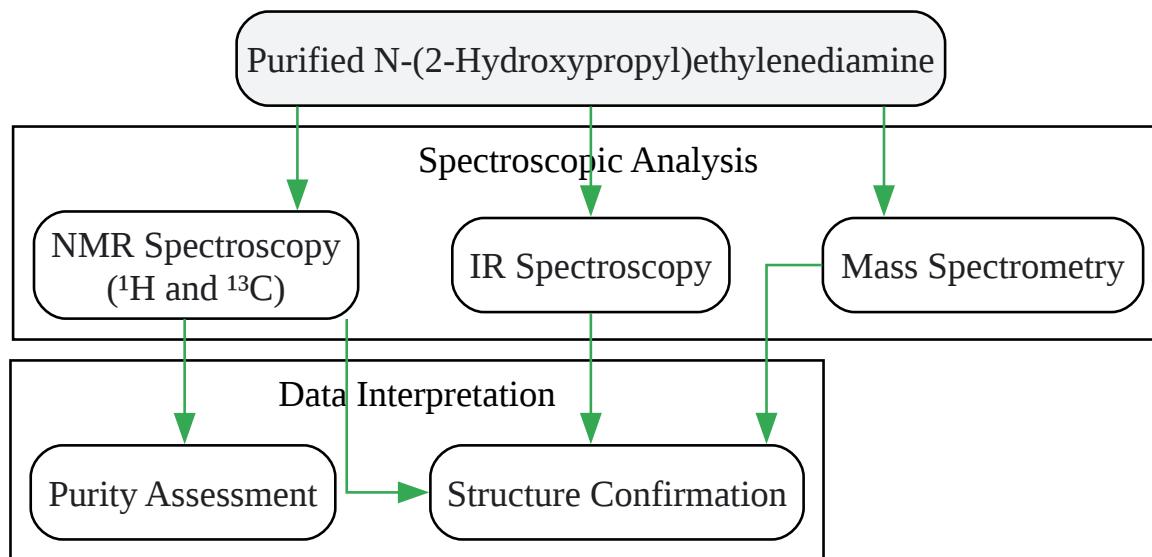
- Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
- Place the crude product into the round-bottom flask.
- Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
- Begin stirring and gradually apply vacuum.
- Once a stable vacuum is achieved, slowly heat the flask using the heating mantle.
- Collect the different fractions as they distill at their respective boiling points under the applied vacuum. The fraction corresponding to the boiling point of **N-(2-Hydroxypropyl)ethylenediamine** should be collected separately.

- After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Characterization

The structure and purity of **N-(2-Hydroxypropyl)ethylenediamine** can be confirmed using various spectroscopic techniques. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the ethylenediamine backbone will appear as multiplets. The methyl group on the hydroxypropyl moiety will be a doublet, coupled to the adjacent methine proton. The methine proton will be a multiplet, and the methylene group adjacent to the secondary amine will also be a multiplet. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
- ^{13}C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., attached to nitrogen, oxygen, or other carbons).

Infrared (IR) Spectroscopy

The IR spectrum of **N-(2-Hydroxypropyl)ethylenediamine** is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is indicative of the O-H and N-H stretching vibrations, with the broadness resulting from hydrogen bonding. C-H stretching vibrations will be observed just below 3000 cm^{-1} . The C-O stretching vibration will appear in the $1050\text{-}1150\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $\text{m/z} = 118$. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as water, a methyl group, or cleavage of the C-C and C-N bonds.

[Click to download full resolution via product page](#)

Workflow for the characterization of **N-(2-Hydroxypropyl)ethylenediamine**.

Applications

N-(2-Hydroxypropyl)ethylenediamine serves as a valuable building block and intermediate in various chemical syntheses and applications:

- Surfactant Synthesis: The combination of hydrophilic (hydroxyl and amine) and hydrophobic (propyl) groups makes it a precursor for the synthesis of various surfactants.[\[1\]](#)
- Chelating Agents: The presence of nitrogen and oxygen atoms allows the molecule to act as a chelating agent, forming stable complexes with metal ions.[\[1\]](#)
- Pharmaceutical and Agrochemical Intermediate: It is used as a building block in the production of more complex molecules for the pharmaceutical and agrochemical industries.[\[1\]](#)
- Catalysis: Its ability to coordinate with metals makes it useful in certain catalytic applications.[\[1\]](#)
- Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers.

Safety and Handling

N-(2-Hydroxypropyl)ethylenediamine may cause irritation to the skin and eyes.^[1] It is important to handle the compound with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine(102-60-3) 1H NMR [m.chemicalbook.com]
- 4. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089395#basic-characteristics-of-n-2-hydroxypropyl-ethylenediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com